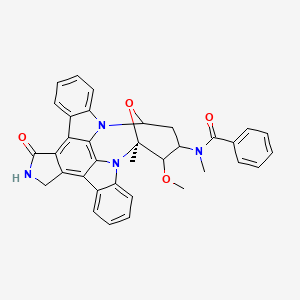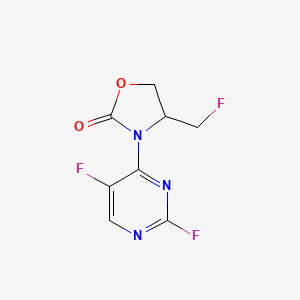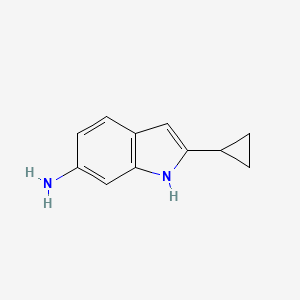
Pkc412;cgp 41251
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound known as “Pkc412” or “Cgp 41251” is scientifically referred to as Midostaurin. It is an orally active, reversible multi-targeted protein kinase inhibitor. Midostaurin inhibits a variety of protein kinases, including protein kinase C alpha, beta, and gamma, Syk, Flk-1, Akt, protein kinase A, c-Kit, c-Fgr, c-Src, FLT3, PDFR beta, and VEGFR1/2 . This compound has shown significant potential in the treatment of various cancers and other diseases due to its broad-spectrum inhibitory effects on these kinases .
準備方法
Midostaurin is synthesized through a series of chemical reactions that involve the formation of its indolocarbazole structure. The synthetic route typically starts with the preparation of the indole moiety, followed by the formation of the carbazole ring system. Industrial production methods for Midostaurin involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Midostaurin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the indolocarbazole structure .
科学的研究の応用
Midostaurin has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of protein kinases in cell growth, differentiation, and apoptosis . In medicine, Midostaurin is used in the treatment of high-risk acute myeloid leukemia with specific mutations, aggressive systemic mastocytosis, systemic mastocytosis with associated hematologic neoplasm, and mast cell leukemia . It is also being studied for its potential use in other cancers and diseases . In industry, Midostaurin is used in the development of new therapeutic agents and as a reference compound in drug discovery .
作用機序
Midostaurin exerts its effects by potently inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts the signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and induction of apoptosis.
類似化合物との比較
Midostaurin is unique among protein kinase inhibitors due to its broad-spectrum activity against multiple kinases. Similar compounds include Staurosporine, which is also a protein kinase inhibitor but has a different spectrum of activity and potency. Other similar compounds include Imatinib, which targets specific tyrosine kinases like BCR-ABL, and Sunitinib, which inhibits multiple receptor tyrosine kinases but has different clinical applications. Midostaurin’s ability to inhibit a wide range of kinases makes it particularly valuable in the treatment of diseases with complex signaling pathways.
特性
分子式 |
C35H30N4O4 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
N-[(2S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25?,26?,32?,35-/m0/s1 |
InChIキー |
BMGQWWVMWDBQGC-IPTMRLIDSA-N |
異性体SMILES |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)

![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)

![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)

![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)

![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
